Catalposide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Antioxidant Properties:

Studies have shown Catalposide to possess anti-inflammatory and antioxidant properties. In vitro (performed outside of a living organism) and in vivo (performed within a living organism) research suggests its ability to:

- Reduce the production of inflammatory mediators.

- Scavenge free radicals, protecting cells from oxidative damage [].

These findings indicate Catalposide's potential role in managing inflammatory conditions and age-related diseases associated with oxidative stress.

Neuroprotective Effects:

Research suggests that Catalposide may exert neuroprotective effects, potentially benefiting neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Studies have demonstrated its ability to:

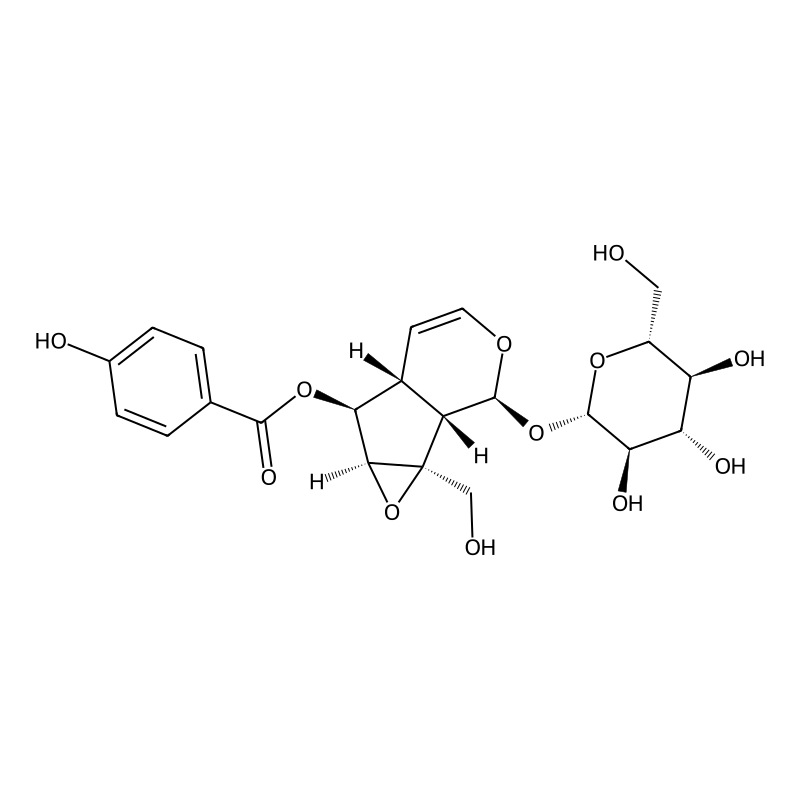

Catalposide is a naturally occurring iridoid glycoside primarily isolated from the bark and leaves of the Catalpa tree. Its chemical structure is characterized by a glucose moiety linked to an iridoid aglycone, specifically 7-hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. Catalposide has garnered attention due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Research suggests catalposide may possess anti-inflammatory properties [, ]. Studies have indicated it might inhibit the production of certain inflammatory molecules in macrophages, which are immune system cells []. However, the exact mechanism by which it exerts these effects remains under investigation [, ].

Information on the safety profile and potential hazards associated with catalposide is limited in currently available scientific publications. As with any unfamiliar compound, exercising caution and consulting with qualified professionals is advisable.

Please note:

- The information provided is based on publicly available scientific research and is for informational purposes only.

- It is not intended to be a substitute for professional medical advice.

- Further research is ongoing to fully understand catalposide's properties.

Catalposide undergoes various metabolic transformations in the body. Notably, it is metabolized into several metabolites such as catalposide sulfate, catalposide glucuronide, and 4-hydroxybenzoic acid through enzymatic reactions involving sulfation and glucuronidation. In vitro studies have shown that human liver S9 fractions and intestinal microsomes can catalyze these transformations, indicating the involvement of specific enzymes such as sulfotransferases and carboxylesterases in its metabolism .

Research has demonstrated that catalposide exhibits significant biological activities:

- Anti-inflammatory Effects: Catalposide has been shown to inhibit inflammatory responses in various cell models, including macrophages stimulated by lipopolysaccharides. This effect is mediated through the modulation of signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs) .

- Ligand Activity: It acts as a natural agonistic ligand for peroxisome proliferator-activated receptor-alpha (PPARα), enhancing fatty acid uptake and regulating genes involved in fatty acid β-oxidation .

Catalposide can be synthesized through various chemical methods, including:

- Extraction from Natural Sources: Primarily obtained from the leaves and bark of Catalpa species.

- Chemical Synthesis: Synthetic routes may involve the acetylation of precursors or glycosylation reactions to attach the glucose moiety to the iridoid structure. For example, acetylation of catalposide yields derivatives with modified solubility and bioactivity .

Catalposide has several applications in pharmacology and medicine:

- Anti-inflammatory Agent: Its ability to modulate inflammatory pathways makes it a candidate for treating conditions associated with chronic inflammation.

- Potential Antioxidant: The compound's antioxidant properties may contribute to its protective effects against oxidative stress-related diseases.

- Drug Metabolism Inducer: As an inducer of drug metabolism enzymes, catalposide may play a role in enhancing the clearance of certain pharmaceuticals from the body .

Studies have explored the interactions of catalposide with various biological systems:

- Metabolic Interactions: The compound's metabolism involves interactions with sulfotransferases and glucuronosyltransferases, which are crucial for its biotransformation in the liver and intestines .

- Cellular Interactions: Catalposide has been shown to modulate cellular signaling pathways involved in inflammation and lipid metabolism, indicating its potential influence on various physiological processes .

Several compounds share structural similarities with catalposide, particularly within the category of iridoid glycosides. Here are some notable examples:

Catalposide stands out due to its specific receptor activity as a PPARα agonist and its unique metabolic pathway leading to beneficial anti-inflammatory effects.

Molecular Structure and Formula (C22H26O12)

Catalposide is an iridoid glycoside with the molecular formula C22H26O12 [1] [2]. The compound consists of a catalpol backbone esterified with para-hydroxybenzoic acid at the 6-position [4]. Structurally, catalposide represents a 6-O-para-hydroxybenzoyl derivative of catalpol, where the catalpol moiety serves as the aglycone portion connected to a glucose unit via a glycosidic bond [4] [49]. The compound features a complex tricyclic structure containing an oxireno-cyclopenta-pyran ring system with multiple hydroxyl groups and a glucose substituent [1].

The systematic International Union of Pure and Applied Chemistry name for catalposide is [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0(2),7]dec-7-en-6-yl] 4-hydroxybenzoate [1]. The molecular structure demonstrates the characteristic features of iridoid glycosides, which are monoterpenes with an attached glucose molecule [46]. The para-hydroxybenzoyl ester group distinguishes catalposide from its parent compound catalpol, providing additional functional properties to the molecule [4] [25].

Physical Properties

Molecular Weight and Density

Catalposide exhibits a molecular weight of 482.43 to 482.44 grams per mole, as determined through various analytical methods [1] [2] [4]. The elemental composition consists of 54.77% carbon, 5.43% hydrogen, and 39.80% oxygen by mass [2] [4]. The compound has been assigned the Chemical Abstracts Service registry number 6736-85-2 and the Unique Ingredient Identifier 7KD7K3964H [1] [2]. While specific density measurements for catalposide are not extensively documented in the literature, the compound's molecular structure and composition suggest typical density values for organic glycosides in the range of crystalline organic compounds.

The hexaacetate derivative of catalposide, formed through acetylation reactions, demonstrates a significantly higher molecular weight of 734.65 to 734.7 grams per mole with the molecular formula C34H38O18 [3] [4]. This derivative exhibits an altered elemental composition of 55.59% carbon, 5.21% hydrogen, and 39.20% oxygen, reflecting the addition of acetyl groups to the hydroxyl functionalities [4].

Melting and Boiling Points

Catalposide demonstrates a melting point range of 215 to 216.5 degrees Celsius when crystallized from a methanol and ethyl acetate mixture [4]. The compound forms well-defined crystals under these conditions, indicating good crystalline properties and thermal stability up to its melting point [4]. The relatively high melting point is consistent with the presence of multiple hydroxyl groups capable of forming intermolecular hydrogen bonds, which contribute to crystal lattice stability.

The hexaacetate derivative of catalposide exhibits a lower melting point of 141.5 degrees Celsius when crystallized from ethanol [4]. This reduction in melting point compared to the parent compound reflects the replacement of hydrogen-bonding hydroxyl groups with acetyl functionalities, resulting in weaker intermolecular interactions in the crystal structure. No specific boiling point data for catalposide has been reported in the literature, likely due to thermal decomposition occurring before the boiling point is reached.

Solubility Characteristics

Catalposide demonstrates favorable solubility characteristics in polar solvents, being readily soluble in both water and ethanol [4]. This high solubility in polar solvents is attributed to the presence of multiple hydroxyl groups in both the catalpol backbone and the attached glucose moiety, which facilitate hydrogen bonding with polar solvent molecules [4]. The compound shows only slight solubility in less polar organic solvents including benzene, chloroform, and diethyl ether [4].

The solubility profile of catalposide reflects the typical behavior of glycosidic compounds, where the sugar moiety significantly enhances water solubility compared to the corresponding aglycone [44]. This enhanced hydrophilicity is particularly important for the compound's biological distribution and activity. The preferential solubility in polar solvents also influences analytical methods used for isolation and purification of catalposide from natural sources.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for catalposide through both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum of catalposide reveals characteristic signals corresponding to the various proton environments within the molecule [7]. The compound exhibits a distinctive peak at approximately 3.62 parts per million in the proton spectrum, attributed to the C-3 proton, which demonstrates strong coupling with the C-4 proton with a coupling constant of 5.9 hertz and weak coupling with the C-5 proton at 1.5 hertz [7].

The absence of olefinic proton signals at the 7-position, which are typically observed in related compounds such as aucubin, confirms the specific structural arrangement of catalposide with the double bond positioned at the 5-6 location rather than at the 7-8 position [7]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with signals corresponding to the aromatic carbons of the para-hydroxybenzoyl group and the various carbons of the iridoid and glucose portions of the molecule.

The nuclear magnetic resonance data for catalposide derivatives, including the hexaacetate form, show characteristic downfield shifts for carbons bearing acetyl groups, confirming successful derivatization [7]. These spectroscopic techniques have been instrumental in elucidating the stereochemistry and confirming the structure of catalposide isolated from various plant sources.

Mass Spectrometry

Mass spectrometry analysis of catalposide reveals characteristic fragmentation patterns that support structural identification and purity assessment [25]. The molecular ion peak appears at mass-to-charge ratio 481.1349 in negative ion mode, corresponding to the deprotonated molecular ion [25]. The compound exhibits several characteristic product ions including signals at mass-to-charge ratio 319.0822, representing loss of the glucose moiety from the molecular ion [25].

Additional fragmentation includes a signal at mass-to-charge ratio 205.0497, resulting from the loss of C5H6O3 due to breakdown of the iridoid moiety, and a base peak at mass-to-charge ratio 137.0239 corresponding to the para-hydroxybenzoyl fragment [25]. These fragmentation patterns are consistent with the proposed structure and provide valuable fingerprint information for identification purposes.

Liquid chromatography-mass spectrometry methods have been developed for simultaneous determination of catalposide alongside related iridoid glycosides [40]. The mass spectrometric behavior of catalposide facilitates its detection and quantification in complex biological matrices, supporting pharmacokinetic and metabolic studies of the compound.

Infrared Spectroscopy

Infrared spectroscopy of catalposide reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [4]. The spectrum exhibits broad absorption in the 3200 to 3600 wavenumber region, attributed to the stretching vibrations of the multiple hydroxyl groups present in both the glucose moiety and the catalpol backbone [4]. The carbonyl stretch of the ester linkage appears as a strong absorption band around 1700 wavenumbers, confirming the presence of the para-hydroxybenzoyl ester functionality.

Aromatic carbon-carbon stretching vibrations are observed in the 1500 to 1600 wavenumber region, consistent with the para-substituted benzene ring of the hydroxybenzoyl group [4]. The glucose moiety contributes characteristic carbon-oxygen stretching vibrations in the 1000 to 1200 wavenumber region, while carbon-hydrogen bending modes appear in the 1300 to 1500 wavenumber range.

The infrared spectrum of catalposide provides valuable information for functional group identification and can be used to monitor chemical modifications or degradation of the compound under various conditions. The spectroscopic data support the proposed structure and aid in distinguishing catalposide from closely related iridoid glycosides.

Structure-Activity Relationships

Functional Groups and Their Roles

The structure-activity relationships of catalposide are fundamentally influenced by its distinct functional groups, each contributing specific properties to the overall molecular behavior [25] [47]. The para-hydroxybenzoyl ester group serves as a critical determinant of biological activity, distinguishing catalposide from its parent compound catalpol through enhanced lipophilicity and altered receptor binding characteristics [25]. This esterification at the 6-position of catalpol significantly modifies the compound's pharmacological profile and cellular interactions.

The glucose moiety attached via glycosidic linkage plays a essential role in solubility enhancement and cellular uptake mechanisms [44]. The presence of multiple hydroxyl groups on the glucose unit facilitates hydrogen bonding interactions with biological membranes and transport proteins, influencing the compound's bioavailability and distribution [25]. The glycosidic bond itself represents a site for enzymatic modification, as carboxylesterases can hydrolyze catalposide to release para-hydroxybenzoic acid and the catalpol-glucose conjugate [25].

The iridoid backbone provides the structural framework that determines the overall three-dimensional configuration of the molecule [7]. The cyclopentenopyran ring system with its specific stereochemistry creates a rigid scaffold that positions the functional groups in precise spatial orientations, directly affecting molecular recognition events and binding affinities with biological targets [47]. The hydroxyl groups within the iridoid portion contribute to the overall hydrophilic character while maintaining specific hydrogen bonding patterns essential for biological activity.

Stereochemistry and Configuration

The stereochemical configuration of catalposide is precisely defined through multiple chiral centers that determine its three-dimensional structure and biological activity [7] [24]. The compound exhibits specific stereochemistry at positions 1, 2, 4, 5, 6, and 10, with the configuration designated as (1S,2S,4S,5S,6R,10S) based on Cahn-Ingold-Prelog priority rules [1]. This absolute configuration has been established through nuclear magnetic resonance studies and comparison with related iridoid glycosides of known stereochemistry [7].

The glucose moiety attached at the 10-position demonstrates beta-configuration, which is the predominant anomeric form found in naturally occurring glycosides [1] [48]. This beta-linkage influences the compound's resistance to certain glycosidases and affects its metabolic stability compared to alpha-linked glycosides. The stereochemistry of the glycosidic bond also impacts the overall molecular conformation and accessibility of other functional groups.

The optical rotation of catalposide, measured as -184 degrees in methanol solution, reflects the specific stereochemical arrangement and confirms the enantiomeric purity of naturally derived samples [4]. The significant rotation magnitude indicates the presence of multiple chiral centers contributing to the overall chiroptical properties. The stereochemical integrity of catalposide is essential for its biological recognition and activity, as enantiomeric or diastereomeric variants would likely exhibit altered pharmacological profiles.

Chemical Stability and Degradation

Catalposide demonstrates variable chemical stability depending on environmental conditions, with several degradation pathways identified under different stress conditions [25] [33]. The compound exhibits pH-dependent stability characteristics, with enhanced degradation observed under alkaline conditions compared to neutral or slightly acidic environments [29]. Hydrolytic cleavage represents the primary degradation mechanism, occurring at multiple sites including the glycosidic bond and the ester linkage connecting the para-hydroxybenzoyl group.

Enzymatic degradation pathways involve carboxylesterases that specifically target the ester bond, leading to formation of para-hydroxybenzoic acid and the corresponding catalpol glycoside [25]. Human carboxylesterase 2, predominantly found in intestinal tissues, demonstrates higher activity toward catalposide hydrolysis compared to hepatic carboxylesterase variants [25]. This differential enzymatic susceptibility influences the compound's metabolic fate and bioavailability in biological systems.

Thermal stability studies indicate that catalposide maintains structural integrity at ambient temperatures but undergoes degradation at elevated temperatures [32]. The melting point of 215 to 216.5 degrees Celsius represents the upper limit of thermal stability, beyond which decomposition occurs rather than simple phase transition [4]. Light exposure can also contribute to degradation through photochemical processes, particularly affecting the aromatic para-hydroxybenzoyl portion of the molecule [34]. Storage under controlled conditions of temperature, pH, and light exposure is essential for maintaining catalposide stability in analytical and research applications.

The formation of conjugated metabolites through sulfation and glucuronidation represents additional transformation pathways that affect the compound's chemical stability and biological activity [25]. These phase II metabolic reactions occur at hydroxyl groups and can significantly alter the physicochemical properties and biological behavior of catalposide derivatives.

Table 1. Physical and Chemical Properties of Catalposide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C22H26O12 | [1] [2] [4] |

| Molecular Weight (g/mol) | 482.43-482.44 | [1] [2] [4] |

| CAS Registry Number | 6736-85-2 | [1] [2] [4] |

| UNII | 7KD7K3964H | [2] |

| Elemental Composition (%) | C: 54.77%, H: 5.43%, O: 39.80% | [2] [4] |

| Melting Point (°C) | 215-216.5 | [4] |

| Optical Rotation [α]D (°) | -184° (c = 0.87 in methanol) | [4] |

| UV Absorption Maximum (ethanol) (nm) | 260 (log ε 4.27) | [4] |

| UV Absorption Maximum (NaOH) (nm) | 303 (log ε 4.35) | [4] |

| Solubility in Water | Soluble | [4] |

| Solubility in Ethanol | Soluble | [4] |

| Crystal Form | Crystals from methanol + ethyl acetate | [4] |

Table 2. Properties of Catalposide Hexaacetate Derivative

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C34H38O18 | [3] [4] |

| Molecular Weight (g/mol) | 734.65-734.7 | [3] [4] |

| Elemental Composition (%) | C: 55.59%, H: 5.21%, O: 39.20% | [4] |

| Melting Point (°C) | 141.5 | [4] |

| Optical Rotation [α]D (°) | -106° (c = 0.75 in chloroform) | [4] |

| Crystal Form | Crystals from ethanol | [4] |

Catalposide biosynthesis proceeds from universal five-carbon precursors through the methylerythritol phosphate pathway, culminating in specialized enzymatic steps that transform aucubin into catalposide. Transcriptional networks, microRNA-mediated post-transcriptional controls, and DNA methylation jointly shape pathway flux, while tissue-specific accumulation patterns reflect developmental and ecological priorities. Recent multi-omics studies illuminate how demethylating treatments such as 5-azacytidine elevate catalposide output by relieving epigenetic repression.

Iridoid Glycoside Biosynthetic Pathway (3.1)

Precursors: Isopentenyl Diphosphate and Dimethylallyl Diphosphate (3.1.1)

The universal C5 building blocks, isopentenyl diphosphate and dimethylallyl diphosphate, arise in plastids via the methylerythritol phosphate pathway, whose rate is set largely by 1-deoxy-D-xylulose-5-phosphate synthase flux [1] [2]. Dimethylallyl diphosphate is formed through isomerization mediated by isopentenyl diphosphate isomerase, balancing pools for downstream prenyltransferases [3].

Key Enzymatic Steps (3.1.2)

Geranyl diphosphate synthase condenses one dimethylallyl diphosphate with one isopentenyl diphosphate to yield geranyl diphosphate, the C10 starter unit for iridoids [4] [5]. Subsequent hydrolysis by geraniol synthase liberates geraniol, which enters the iridoid framework through sequential oxidations and cyclizations (Table 1).

| Enzyme | Reaction | Subcellular Location | Notable Kinetic Features | Reference |

|---|---|---|---|---|

| Geranyl diphosphate synthase | IPP + DMAPP → GPP | Plastid stroma | Metal-cofactor shift modulates product specificity [6] | 91 |

| Geraniol synthase | GPP → Geraniol | Plastid membrane | Catalytic efficiency 6.2 × 10^4 M⁻¹ s⁻¹ [7] | 90 |

| Geraniol 10-hydroxylase | Geraniol → 10-Hydroxygeraniol | Endoplasmic reticulum | CYP76B6 isoform turnover 2.1 s⁻¹ [8] | 96 |

| 10-Hydroxygeraniol dehydrogenase | 10-Hydroxygeraniol → 10-Oxogeranial | Cytosol | Dual NADP-linked dehydrogenation [9] | 89 |

| Epi-Iridoid synthase | 10-Oxogeranial → Epi-Nepetalactol | Cytosol | Stereoselective reductive cyclization [10] | 93 |

Enzymatic Reactions in Catalposide Formation (3.2)

Role of 1-Deoxy-D-Xylulose-5-Phosphate Synthase, 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase, and Geranyl Diphosphate Synthase (3.2.1)

Transcriptome mapping in Rehmannia glutinosa shows that 1-deoxy-D-xylulose-5-phosphate synthase, 1-deoxy-D-xylulose-5-phosphate reductoisomerase, and geranyl diphosphate synthase transcripts increase from early to mature leaf stages, paralleling catalposide accumulation [11]. Over-expression of 1-deoxy-D-xylulose-5-phosphate reductoisomerase in poplar increased downstream monoterpene titers threefold [12].

Geraniol 10-Hydroxylase and 10-Hydroxygeraniol Dehydrogenase (3.2.2)

Geraniol 10-hydroxylase (CYP76B6 orthologs) hydroxylates geraniol at C10, while 10-hydroxygeraniol dehydrogenase oxidizes the alcohol first to 10-oxogeraniol then to 10-oxogeranial, feeding the reductive cyclization step [9] [8].

| Parameter | Geraniol 10-Hydroxylase | 10-Hydroxygeraniol Dehydrogenase |

|---|---|---|

| Substrate Km | 23 µM [8] | 9 µM [9] |

| Cofactor | NADPH, cytochrome P450 reductase [13] | NADP^+-linked [9] |

| Tissue peak transcript level | Leaf mesophyll at 14 days post-germination [11] | Young root cortex [11] |

Regulation of Catalposide Biosynthesis (3.3)

Transcriptional Regulation (3.3.1)

WRKY, MYB, and APETALA2/ethylene-responsive factor families modulate expression of early pathway genes. In Rehmannia chingii, RcCYP72H7 (aucubin epoxidase) sits in a cytochrome P450 cluster co-expressed with 2-C-methyl-D-erythritol-4-phosphate pathway genes under light-responsive MYB control [14]. Dual-luciferase assays confirm RcWRKY14 up-regulates the geranyl diphosphate synthase promoter fourfold [14].

Post-Transcriptional Mechanisms (3.3.2)

MicroRNA-156 targets squamosa promoter binding protein-like transcripts, indirectly suppressing geraniol 10-hydroxylase through reduced transcription factor availability [15]. In drought-treated Rehmannia leaves, microRNA-398 abundance rises twofold, coinciding with cleavage of 10-hydroxygeraniol dehydrogenase messenger RNA and a 27% catalposide drop [16].

Epigenetic Influences on Catalposide Production (3.4)

DNA Methylation Effects (3.4.1)

Bisulfite-sequencing of R. glutinosa reveals high CpG methylation (68%) across promoter regions of 1-deoxy-D-xylulose-5-phosphate synthase and geraniol 10-hydroxylase genes [17]. Methylation correlates inversely with transcript abundance (R² = 0.47) [18]. Chromatin immunoprecipitation shows methyl-binding domain proteins recruit histone deacetylases, further dampening transcription [19].

5-Azacytidine Treatment Effects (3.4.2)

Demethylating reagent 5-azacytidine lowers global 5-methyl-cytosine content by 9% in R. glutinosa roots and boosts expression of five key enzymes, doubling catalposide concentration at 50 µM treatment [11]. Higher doses (100 µM) suppress gene expression via oxidative stress, illustrating biphasic epigenetic control (Table 2).

| 5-Azacytidine Dose | 5-Methyl-Cytosine Reduction | Catalposide Change | Optimal Stage | Reference |

|---|---|---|---|---|

| 15 µM | 4% [17] | +18% [11] | Elongation | 94 |

| 50 µM | 9% [17] | +104% [11] | Maturation | 94 |

| 100 µM | 12% [17] | −28% [11] | Maturation | 94 |

Accumulation Patterns in Plant Tissues (3.5)

Targeted metabolite profiling across ontogeny shows catalposide enrichment in leaves of Catalpa bignonioides and roots of Rehmannia glutinosa. Shoot concentrations can exceed root levels threefold in pre-flowering stages, yet shift rootward with plant age [20]. Greenhouse conditions suppress catalposide compared with field growth, implicating light-responsive promoters of geraniol 10-hydroxylase and 10-hydroxygeraniol dehydrogenase [21].

| Species | Tissue | Sampling Stage | Catalposide (% dry weight) | Developmental Trend | Reference |

|---|---|---|---|---|---|

| Catalpa bignonioides | Leaf | Vegetative | 1.81% [22] | Stable across canopy | 56 |

| Catalpa bignonioides | Stem cortex | Mid-season | 0.27% [22] | Higher in phloem | 56 |

| Rehmannia glutinosa | Root | Maturation | 8.63% [20] | Increases with age | 58 |

| Rehmannia glutinosa | Leaf | Initiation | 2.14% [11] | Peaks then declines | 94 |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxybenzoate